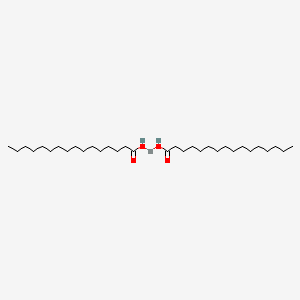
Bis(palmitoyloxy)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc palmitate, AldrichCPR, is a chemical compound with the empirical formula C32H62O4Zn and a molecular weight of 576.22 g/mol . It is a zinc salt of palmitic acid, a saturated fatty acid commonly found in plants and animals. This compound is part of the AldrichCPR collection, which includes unique chemicals provided for early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc palmitate can be synthesized through the reaction of zinc oxide or zinc acetate with palmitic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or toluene to facilitate the formation of zinc palmitate .
Industrial Production Methods: In industrial settings, zinc palmitate is produced by reacting zinc salts with palmitic acid under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: Zinc palmitate undergoes various chemical reactions, including:
Oxidation: Zinc palmitate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to yield zinc metal and palmitic acid.
Substitution: Zinc palmitate can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions often involve metal salts like copper sulfate or iron chloride.
Major Products Formed:
Oxidation: Zinc oxide and palmitic acid derivatives.
Reduction: Zinc metal and palmitic acid.
Substitution: New metal palmitates and zinc salts.
Aplicaciones Científicas De Investigación
Zinc palmitate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mecanismo De Acción
Zinc palmitate exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular membranes, enzymes, and proteins, influencing their structure and function.
Pathways Involved: Zinc palmitate can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc oleate: A zinc salt of oleic acid, used in the production of paints and coatings.
Zinc acetate: A zinc salt of acetic acid, used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: Zinc palmitate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its applications in various fields, from biology to industry, highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C32H64O4Zn |
|---|---|
Peso molecular |
578.2 g/mol |
Nombre IUPAC |
hexadecanoic acid;zinc |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18); |
Clave InChI |
YJPOIEZJPRXXQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


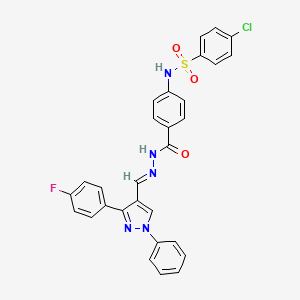

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
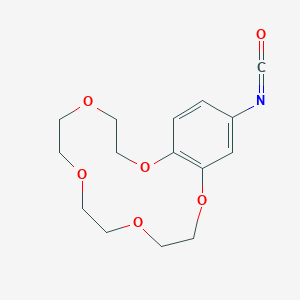
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)



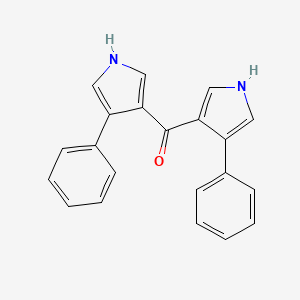
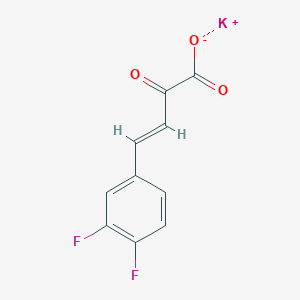
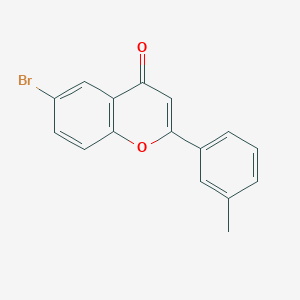
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

